molecular formula C14H7F3O B11710494 4,10,10-Trifluoro-9(10H)-anthracenone CAS No. 91624-90-7

4,10,10-Trifluoro-9(10H)-anthracenone

Cat. No.: B11710494
CAS No.: 91624-90-7
M. Wt: 248.20 g/mol
InChI Key: QQBDCLPCFWKMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,10,10-Trifluoro-9(10H)-anthracenone is a fluorinated anthracenone derivative characterized by a ketone group at position 9 and trifluoromethyl substituents at positions 4 and 10.

Properties

CAS No.

91624-90-7

Molecular Formula

C14H7F3O

Molecular Weight

248.20 g/mol

IUPAC Name

4,10,10-trifluoroanthracen-9-one

InChI

InChI=1S/C14H7F3O/c15-11-7-3-5-9-12(11)14(16,17)10-6-2-1-4-8(10)13(9)18/h1-7H

InChI Key

QQBDCLPCFWKMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2(F)F)C(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one typically involves the fluorination of anthracene derivatives. One common method is the reaction of anthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired trifluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one.

Chemical Reactions Analysis

Types of Reactions

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various pathways, including electron transport and redox reactions.

Comparison with Similar Compounds

XE991 (10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone)

  • Structure : Features bis-pyridinylmethyl groups at position 10 instead of trifluoromethyl groups.
  • Pharmacological Activity: A potent Kv7 (KCNQ) potassium channel blocker with an EC50 of 490 nM for enhancing acetylcholine (ACh) release in rat brain slices, surpassing linopirdine (EC50 = 4.2 µM) .
  • In Vivo Effects: At 5 mg/kg (oral), XE991 increases hippocampal ACh levels by >90% for 60 minutes, demonstrating superior duration and efficacy compared to linopirdine .

DMP 543 (10,10-Bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone)

  • Structure : Differs by fluorination at the pyridinylmethyl groups, enhancing lipophilicity and target affinity.
  • Pharmacological Activity : EC50 = 700 nM for ACh release enhancement. The fluorine atoms improve metabolic stability, leading to a >100% increase in ACh levels at 1 mg/kg (oral) with effects lasting >3 hours .
  • Therapeutic Potential: Investigated for Alzheimer’s disease due to prolonged cholinergic enhancement and minimal off-target effects .

Linopirdine (3,3-Bis(4-pyridinylmethyl)-1-phenylindolin-2-one)

  • Structure: An indolinone derivative with bis-pyridinylmethyl groups but lacking the anthracenone backbone.
  • Limitations : Lower potency (EC50 = 4.2 µM) and shorter duration of action compared to XE991 and DMP 543, likely due to reduced channel-binding affinity and faster metabolism .

Functional and Pharmacological Comparison

Table 1: Key Pharmacological Parameters

Compound EC50 (ACh Release) In Vivo Efficacy (Dose) Duration of Action Primary Target
4,10,10-Trifluoro-9(10H)-anthracenone* N/A N/A N/A Hypothesized: Kv7 channels
XE991 490 nM >90% ACh increase (5 mg/kg) 60 minutes Kv7.2/7.3 channels
DMP 543 700 nM >100% ACh increase (1 mg/kg) >3 hours Kv7.2/7.3 channels
Linopirdine 4.2 µM Minimal effect (5 mg/kg) <30 minutes Kv7 channels

*Inferred based on structural similarity; direct data unavailable.

Mechanism of Action

  • Kv7 Channel Modulation : XE991 and DMP 543 inhibit Kv7.2/7.3 channels, reducing K+ efflux and depolarizing neurons to enhance neurotransmitter release. Fluorination in DMP 543 improves binding to the channel’s voltage-sensing domain .
  • State-Dependent Inhibition: Both compounds exhibit higher affinity for activated Kv7 channels, a property absent in linopirdine, which contributes to their enhanced potency .

Therapeutic Implications

  • Neuropathic Pain: Kv7 channel blockers like XE991 may counteract hyperexcitability in sensory neurons, though 4,10,10-Trifluoro-9(10H)-anthracenone’s role remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.